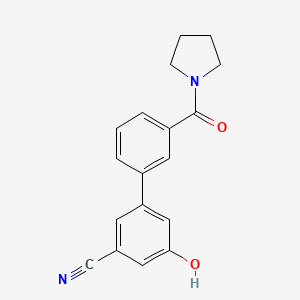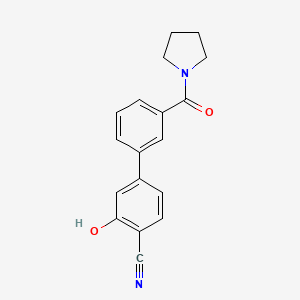
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (CPCP) is a chemical compound with a wide range of applications in scientific research. This compound is a valuable tool in laboratory experiments due to its stability, solubility, and low toxicity. CPCP is used in a variety of research applications, including biochemical and physiological studies, as well as in drug development and synthesis.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as a proton donor, which activates certain enzymes and proteins in the body. This activation leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and proteins, which can lead to the production of various metabolites and hormones. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the production of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a stable compound, with a long shelf life, and is relatively non-toxic. In addition, it is soluble in both organic and aqueous solutions, and has a low melting point. However, there are some limitations to using 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. It is not a very potent compound, and its effects can be difficult to measure accurately.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to further investigate its biochemical and physiological effects, and to develop new methods for measuring them. Another direction is to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in drug synthesis and development. Additionally, further research could be done to investigate the potential therapeutic effects of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. Finally, further research could be done to investigate the potential use of 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in other fields, such as materials science and agriculture.
Synthesemethoden
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. One of the most common is a reaction between 4-cyano-3-hydroxy-2-methylpropionic acid and 3-pyrrolidinylcarbonylphenol. This reaction is carried out in aqueous solution at an elevated temperature and pressure. The reaction produces a white powder, which is then purified to produce 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% with 95% purity.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug development and synthesis. 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. In addition, 3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in the synthesis of various peptides and proteins, such as the anti-cancer drug doxorubicin.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-13-8-16(11-17(21)9-13)14-4-3-5-15(10-14)18(22)20-6-1-2-7-20/h3-5,8-11,21H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRWIJDHAUEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684993 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261999-84-1 |
Source


|
| Record name | 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)




